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molecular formula C8H7BrN4 B138501 5-(4-Bromo-benzyl)-2H-tetrazole CAS No. 127152-64-1

5-(4-Bromo-benzyl)-2H-tetrazole

Cat. No. B138501
M. Wt: 239.07 g/mol
InChI Key: WGIDQYGUQAPOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05296608

Procedure details

4-Bromophenylacetonitrile (30.0 g. 0.15 mol), sodium azide (10.9 g. 0.17 mol) and ammonium chloride (8.9 g. 0.17 mol) were heated in DMF (300 mL) at 90° C. for 2 days. After concentration, water (200 mL) was added to the residue, the mixture was basified with 1M NAOH (170 mL) and washed with ether (2×100 mL). Acidification of the aqueous layer with 1N HCl and collection of the precipitate by suction filtration produced the crude product. This was purified by recrystallization from ethanol to provide 5-[(4-bromophenyl)methyl]-2H-tetrazole (17.2 g, 0.07 mol) in 44% yield, mp. 173°-1750C.
[Compound]
Name
1750C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].[Cl-].[NH4+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[N:11]=[N:12][NH:13][N:10]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
1750C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Name
Quantity
10.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
8.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration, water (200 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
washed with ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
Acidification of the aqueous layer with 1N HCl and collection of the precipitate
FILTRATION
Type
FILTRATION
Details
by suction filtration
CUSTOM
Type
CUSTOM
Details
produced the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC=1N=NNN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.07 mol
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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